2-(2,3-Dihydro-1H-indol-5-yl)benzaldehyde
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Overview
Description
2-(2,3-Dihydro-1H-indol-5-yl)benzaldehyde is a chemical compound belonging to the class of indole derivatives Indoles are heterocyclic aromatic organic compounds, and this particular compound features a benzaldehyde group attached to a dihydroindole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dihydro-1H-indol-5-yl)benzaldehyde typically involves the following steps:
Indole Synthesis: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones or aldehydes.
Benzaldehyde Attachment: The benzaldehyde group is then introduced through a reaction with the indole core. This can be achieved using reagents like benzaldehyde in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-(2,3-Dihydro-1H-indol-5-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and strong bases (e.g., sodium hydride, NaH) are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Indole-5-carboxylic acids, indole-5-aldehydes.
Reduction Products: Indole-5-alcohols, indole-5-amines.
Substitution Products: Halogenated indoles, alkylated indoles.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Indole derivatives are known for their biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: This compound and its derivatives are investigated for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Mechanism of Action
The mechanism by which 2-(2,3-Dihydro-1H-indol-5-yl)benzaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
2-(2,3-Dihydro-1H-indol-5-yl)benzaldehyde is compared with other similar indole derivatives, such as:
Indole-3-carboxaldehyde: Similar structure but different position of the aldehyde group.
Indole-5-carboxylic acid: Contains a carboxylic acid group instead of the aldehyde.
2-(Indol-5-yl)benzaldehyde: Similar to the compound but without the dihydro modification.
These compounds share structural similarities but exhibit different chemical and biological properties due to variations in their functional groups and molecular frameworks.
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Properties
CAS No. |
893738-97-1 |
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Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-(2,3-dihydro-1H-indol-5-yl)benzaldehyde |
InChI |
InChI=1S/C15H13NO/c17-10-13-3-1-2-4-14(13)11-5-6-15-12(9-11)7-8-16-15/h1-6,9-10,16H,7-8H2 |
InChI Key |
YTPYDHRMCPNAOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C3=CC=CC=C3C=O |
Origin of Product |
United States |
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